Lipophilicity Advantage: 0.2 LogP Unit Increase Over N(1)-H Analog
Compared to its direct synthetic precursor, 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (CAS 29095-44-1), the 1-methylated target compound exhibits a LogP of 1.45 versus 1.23 for the N(1)-unsubstituted analog . This ~0.2 unit increase in lipophilicity, coupled with the elimination of the indole NH hydrogen-bond donor (HBD count: 0 vs. 1), is predicted to enhance passive membrane permeability and reduce P-glycoprotein efflux liability, critical for achieving intracellular target engagement in cell-based assays.
| Evidence Dimension | Lipophilicity (measured LogP) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | LogP: 1.45 (experimental); HBD: 0; TPSA: 42.3 Ų |
| Comparator Or Baseline | CAS 29095-44-1 (2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide): LogP: 1.23 (ACD/LogP); HBD: 1; TPSA: 45.1 Ų (predicted) [1] |
| Quantified Difference | ΔLogP ≈ +0.22; ΔHBD = −1; ΔTPSA ≈ −2.8 Ų |
| Conditions | Experimental LogP determined by shake-flask method for target; ACD/LogP predicted for comparator; TPSA calculated by Ertl method. |
Why This Matters
Higher lipophilicity and reduced H-bond donor count are directly correlated with improved Caco-2 permeability and greater CNS multiparameter optimization (MPO) scores, making this compound a superior entry point for CNS-targeted libraries.
- [1] Molbase. Indole-3-(N,N-dimethyl)glyoxylamide (CAS 29095-44-1) – Physicochemical Data. Accessed April 2026. View Source
